![molecular formula C15H14F3N7 B6446399 4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2640954-23-8](/img/structure/B6446399.png)
4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, also known as 4-PY-6-TFMP, is a pyrimidine derivative with several potential uses in scientific research. It is a heterocyclic compound with a nitrogen-containing ring structure, and has been studied for its potential applications in drug discovery, chemical synthesis, and biological research.
Aplicaciones Científicas De Investigación
Fluorescent Molecules for Studying Intracellular Processes
This compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . These fluorescent molecules are crucial tools for studying the dynamics of intracellular processes .
Chemosensors
The PPs have been used as chemosensors due to their tunable photophysical properties . The electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .
Organic Materials Progress
The PPs have been used in the progress of organic materials . They have simpler and greener synthetic methodology as compared to those of BODIPYS .
Solid-State Emitters
The PPs bearing simple aryl groups allow good solid-state emission intensities . Thus, solid-state emitters can be designed by proper structural selection .
Biological Imaging
The PPs have been used in biological imaging applications . They have shown superior photostability, lower raw-materials cost per gram, tunable emission intensities in solution and/or solid-state, and higher reaction mass efficiency .
Antimicrobial Agents
Pyrazolo[1,5-a]pyrimidines have been used as antimicrobial agents . They have been found to have therapeutic potential in this field .
Anticancer Agents
These compounds have also been used as anticancer agents . They have received major attention in biological applications, with the cancer therapeutics field being the most attractive area .
Kinase Inhibitors
Lastly, they have been used as selective kinase inhibitors . This makes them valuable in the field of medicinal chemistry .
Mecanismo De Acción
Target of Action
The primary target of the compound “4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine” is the Janus Kinase (JAK) . JAKs are a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway .
Mode of Action
This compound acts as a JAK inhibitor . It binds to the kinase domain of JAKs, leading to the inhibition of JAK kinases and subsequent blockage of the JAK-STAT signaling pathway . This results in the modulation of gene expression and a decrease in inflammatory responses .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . This pathway is crucial for numerous biological processes, including cell growth, differentiation, apoptosis, and immune response . By inhibiting JAKs, the compound disrupts this pathway, leading to potential therapeutic effects in diseases associated with overactive JAK-STAT signaling .
Pharmacokinetics
As a jak inhibitor, it is expected to have good bioavailability and effective distribution within the body to reach its target sites .
Result of Action
The inhibition of the JAK-STAT pathway by this compound can lead to a decrease in inflammation and other responses mediated by this pathway . This makes it a potential therapeutic agent for diseases associated with overactive JAK-STAT signaling, such as certain types of cancer and autoimmune diseases .
Propiedades
IUPAC Name |
4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N7/c16-15(17,18)12-9-13(21-10-20-12)23-5-7-24(8-6-23)14-11-1-2-22-25(11)4-3-19-14/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFWGINXFPWOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CN4C3=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.